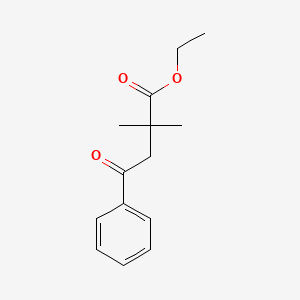

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWKAOVDOXZXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645541 | |

| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594815-53-9 | |

| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate (CAS 594815-53-9): Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a ketoester of significant interest in synthetic and medicinal chemistry. While specific literature on this compound is emerging, this document leverages established principles and data from closely related analogues to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound (CAS 594815-53-9) is a substituted ketoester featuring a phenyl group. Its structure suggests its potential as a versatile building block in organic synthesis, particularly for creating complex molecular architectures. The presence of a ketone, an ester, and a quaternary carbon center makes it a precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 594815-53-9 | |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| Physical Form | Colorless oil | |

| Purity | Typically ≥97% | |

| IUPAC Name | ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| InChI Key | XXWKAOVDOXZXBY-UHFFFAOYSA-N |

Synthetic Pathways and Mechanistic Considerations

While specific, optimized synthetic routes for this compound are not extensively documented in publicly available literature, its structure allows for the postulation of several viable synthetic strategies based on well-established organic reactions. The primary challenge in its synthesis is the efficient construction of the carbon skeleton with the desired functional groups.

Friedel-Crafts Acylation Approach

A plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would likely involve the reaction of benzene with a suitable acylating agent derived from 2,2-dimethylsuccinic acid.

Proposed Reaction Scheme:

An In-depth Technical Guide to the Synthesis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

Abstract

This technical guide presents a robust and logically designed synthetic pathway for Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a γ-keto ester with significant potential as a versatile building block in medicinal chemistry and materials science. Recognizing the absence of a direct, single-step synthesis in surveyed literature, this document outlines a comprehensive three-stage approach grounded in well-established, high-yield chemical transformations. The proposed route begins with the formation of 3,3-dimethylsuccinic anhydride, proceeds through a regioselective Friedel-Crafts acylation to yield the key intermediate 3,3-dimethyl-4-oxo-4-phenylbutanoic acid, and culminates in a final esterification to afford the target molecule. This guide provides detailed mechanistic insights, step-by-step experimental protocols, and integrated data tables to support researchers and professionals in the successful execution of this synthesis.

Introduction and Strategic Overview

This compound is a functionalized carbonyl compound whose structure is of interest to synthetic chemists. The presence of a ketone, a sterically hindered ester, and an aromatic ring provides multiple reactive sites for further molecular elaboration. While analogous compounds like Ethyl 2-oxo-4-phenylbutyrate are well-documented as precursors for angiotensin-converting enzyme (ACE) inhibitors, the introduction of a gem-dimethyl group at the α-position offers a unique structural motif that can influence molecular conformation and biological activity.[1][2]

The chosen pathway consists of three primary stages:

-

Anhydride Formation: Synthesis of the key building block, 3,3-dimethylsuccinic anhydride, from its corresponding dicarboxylic acid.

-

Friedel-Crafts Acylation: Reaction of the anhydride with benzene in the presence of a Lewis acid catalyst to form the γ-keto acid intermediate.

-

Fischer Esterification: Conversion of the intermediate carboxylic acid to the desired ethyl ester.

This guide will elaborate on the causality behind each experimental step, ensuring a deep understanding of the underlying chemical principles.

Proposed Overall Synthetic Pathway

The complete three-stage synthetic route from 3,3-dimethylsuccinic acid to the final product is illustrated below. This pathway is designed for efficiency and control, utilizing fundamental reactions in organic synthesis.

Figure 1: Proposed Three-Stage Synthesis Workflow.

Stage 1: Synthesis of 3,3-Dimethylsuccinic Anhydride

Causality: The initial step requires the preparation of a suitable electrophile for the Friedel-Crafts reaction. 3,3-Dimethylsuccinic anhydride is the ideal precursor as its reaction with benzene will regioselectively form the desired carbon skeleton. Cyclic anhydrides are readily synthesized from their corresponding dicarboxylic acids via intramolecular dehydration. While thermal methods are possible, using a chemical dehydrating agent like acetyl chloride at reflux provides a clean and efficient conversion at a lower temperature.[4]

Experimental Protocol: Anhydride Formation

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize byproduct HCl), add 3,3-dimethylsuccinic acid.

-

Reagent Addition: Add acetyl chloride to the flask.

-

Reaction: Gently heat the mixture to reflux using a heating mantle. Continue refluxing for approximately 2 hours, or until all the solid dicarboxylic acid has dissolved.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.

-

Isolation: Collect the crystalline 3,3-dimethylsuccinic anhydride by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals with two portions of cold diethyl ether to remove residual acetyl chloride and acetic acid. Dry the product under vacuum.

Data Presentation: Reagent Table for Stage 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 3,3-Dimethylsuccinic Acid | 146.14 | 29.2 g | 0.20 | Starting Material |

| Acetyl Chloride | 78.50 | 44 mL (48.6 g) | 0.62 | Dehydrating Agent |

| Diethyl Ether (cold) | 74.12 | 2 x 30 mL | - | Washing Solvent |

Stage 2: Friedel-Crafts Acylation

Causality: This is the key bond-forming step. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[5] The Lewis acid, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the anhydride, polarizing it and creating a highly electrophilic acylium ion upon ring-opening. This powerful electrophile is then attacked by the nucleophilic π-system of the benzene ring. The reaction is regioselective; the anhydride opens in a way that the bond to the aromatic ring is formed at the carbonyl carbon, yielding a γ-keto acid. This method is superior to Friedel-Crafts alkylation as the product ketone is deactivated, preventing over-acylation.[3]

Mechanism of Friedel-Crafts Acylation with Anhydride

Figure 2: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Acylation

-

Setup: Assemble a dry 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Lewis Acid Suspension: Charge the flask with anhydrous aluminum chloride and dry benzene. Stir to create a suspension and cool the flask in an ice-water bath.

-

Substrate Addition: Dissolve the 3,3-dimethylsuccinic anhydride from Stage 1 in a minimal amount of dry benzene and add it to the dropping funnel. Add the anhydride solution dropwise to the cold, stirred AlCl₃ suspension over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60°C) for 2-3 hours.[3]

-

Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Workup: Combine all organic layers. Wash with water, then with a saturated sodium bicarbonate solution (the product, being a carboxylic acid, will move to the aqueous layer), and finally with brine.

-

Isolation: Re-acidify the bicarbonate washings with concentrated HCl to precipitate the keto-acid product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation: Reagent Table for Stage 2

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 3,3-Dimethylsuccinic Anhydride | 128.13 | 25.6 g | 0.20 | Electrophile Precursor |

| Benzene | 78.11 | 150 mL | - | Reactant & Solvent |

| Aluminum Chloride (Anhydrous) | 133.34 | 56.0 g | 0.42 | Lewis Acid Catalyst |

| Crushed Ice / Water | 18.02 | ~200 g | - | Quenching Agent |

| Conc. Hydrochloric Acid | 36.46 | ~50 mL | - | Workup |

| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - | Extraction |

Stage 3: Fischer Esterification

Causality: The final step is the conversion of the carboxylic acid group of the γ-keto acid into an ethyl ester. Fischer esterification is a classic, acid-catalyzed equilibrium process.[6] Using a large excess of ethanol as both the reactant and the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Experimental Protocol: Esterification

-

Setup: In a 500 mL round-bottom flask, combine the 3,3-dimethyl-4-oxo-4-phenylbutanoic acid from Stage 2 with absolute ethanol.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours.[6]

-

Workup: Allow the mixture to cool to room temperature. Reduce the volume by about half using a rotary evaporator.

-

Extraction: Dilute the remaining solution with water and transfer to a separatory funnel. Extract the aqueous solution three times with diethyl ether.

-

Neutralization: Combine the organic extracts and wash them sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted acid and the H₂SO₄ catalyst), and finally with saturated brine.

-

Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Reagent Table for Stage 3

| Reagent | Molar Mass ( g/mol ) | Assumed Quantity | Moles | Role |

| 3,3-Dimethyl-4-oxo-4-phenylbutanoic Acid | 206.24 | 33.0 g (from 0.16 mol) | 0.16 | Starting Material |

| Ethanol (Absolute) | 46.07 | 250 mL | - | Reagent & Solvent |

| Conc. Sulfuric Acid | 98.08 | 5 mL | - | Catalyst |

| Diethyl Ether | 74.12 | 3 x 100 mL | - | Extraction Solvent |

| 5% Sodium Bicarbonate Soln. | 84.01 | As needed | - | Neutralization |

Conclusion

The synthesis of this compound, while not described by a direct method in the literature, is highly feasible through the strategic, three-stage pathway detailed in this guide. This approach leverages the reliability and efficiency of foundational organic reactions, including anhydride formation, Friedel-Crafts acylation, and Fischer esterification. Each stage is designed for high yield and selectivity, providing a self-validating system for producing the target γ-keto ester. This document provides the necessary mechanistic understanding and detailed protocols to empower researchers in the fields of drug development and chemical synthesis to confidently produce this valuable and unique molecular building block.

References

-

Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

-

Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Figshare. (2018). Facile Synthesis of Dimethyl Succinate via Esterification of Succinic Anhydride over ZnO in Methanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

- Google Patents. (n.d.). US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof.

-

Journal of Organic Chemistry. (1973). Novel synthesis of γ-keto esters. Retrieved from [Link]

-

Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? Retrieved from [Link]

-

ResearchGate. (2021). Analysis of potential phenylacetone precursors. Retrieved from [Link]

-

PubMed. (2001). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from [Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the realm of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides a detailed exploration of the spectroscopic characteristics of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a compound of interest for its potential applications in medicinal chemistry. Due to the current absence of publicly available experimental spectroscopic data for this specific molecule, this document leverages high-fidelity predictive models to present a comprehensive analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in established computational chemistry principles, offers a robust framework for researchers encountering this molecule in their work, enabling them to anticipate its spectral features and aiding in its identification and characterization. We will delve into the theoretical underpinnings of the predicted data, offering insights into the experimental choices that would be made during an actual analysis.

Molecular Structure and Key Physicochemical Properties

This compound is a keto-ester with a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[1] Its structure features a phenyl ketone moiety, a quaternary carbon center with two methyl groups, and an ethyl ester group. These distinct functional groups give rise to a unique spectroscopic fingerprint.

Molecular Structure:

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. Beyond a mere presentation of data, this guide explains the causal relationships between the molecule's structure and its spectral features, grounded in fundamental principles of NMR spectroscopy. It further establishes a self-validating framework by providing detailed, field-proven protocols for sample preparation and data acquisition, ensuring the reproducibility and integrity of the presented analysis.

Introduction: The Structural Significance of this compound

This compound is a keto-ester of interest in organic synthesis, potentially serving as a building block for more complex molecular architectures. Its structure combines several key functional groups: a phenyl ketone, an ethyl ester, and a quaternary carbon center featuring a gem-dimethyl group. This unique arrangement of functionalities gives rise to a distinct and informative ¹H NMR spectrum. Understanding this spectrum is paramount for verifying the successful synthesis of the compound and for its characterization in various applications. This guide will provide a detailed, proton-by-proton analysis of the molecule's ¹H NMR spectrum, underpinned by a robust theoretical framework and practical, actionable protocols.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the absence of a publicly available experimental spectrum for this specific molecule, a predicted spectrum is presented below, based on established chemical shift theory and data from analogous structures. The predicted spectrum is expected to be highly accurate and serves as an excellent reference for researchers working with this compound.

Molecular Structure and Proton Environments

The structure of this compound contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum.

Diagram 1: Molecular Structure and Proton Labeling

Caption: Labeled protons in this compound.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for this compound in a standard deuterated solvent such as CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

| Signal Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| a | -C(CH₃)₂ | 6H | ~ 1.25 | Singlet (s) |

| b | -CH₂-C=O | 2H | ~ 3.20 | Singlet (s) |

| c | -O-CH₂-CH₃ | 2H | ~ 4.15 | Quartet (q) |

| d | -O-CH₂-CH₃ | 3H | ~ 1.25 | Triplet (t) |

| e | Ar-H | 5H | ~ 7.45-7.60 (meta, para) & 7.95 (ortho) | Multiplet (m) |

Detailed Signal Analysis

-

Signal (a): The Gem-Dimethyl Singlet (δ ~ 1.25 ppm, 6H, s) This signal corresponds to the six equivalent protons of the two methyl groups attached to the quaternary carbon at the 2-position. The absence of any adjacent protons results in a sharp singlet. Its chemical shift is in the typical range for alkyl protons. The proximity to the electron-withdrawing ester group causes a slight downfield shift compared to simple alkanes.

-

Signal (b): The Methylene Singlet (δ ~ 3.20 ppm, 2H, s) This singlet represents the two protons of the methylene group at the 3-position. A key structural feature dictates its multiplicity: the adjacent carbon is a quaternary center with no attached protons, hence no spin-spin coupling occurs. The chemical shift is significantly downfield due to the strong deshielding effect of the adjacent phenyl ketone group. This is a characteristic shift for protons alpha to a carbonyl group.

-

Signal (c): The Ethyl Quartet (δ ~ 4.15 ppm, 2H, q) These are the two methylene protons of the ethyl ester group. They are deshielded by the adjacent oxygen atom, resulting in a chemical shift around 4.15 ppm. This signal appears as a quartet due to coupling with the three neighboring protons of the methyl group (n+1 rule, 3+1=4).

-

Signal (d): The Ethyl Triplet (δ ~ 1.25 ppm, 3H, t) This signal arises from the three methyl protons of the ethyl ester group. It appears as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). Its chemical shift is in the typical upfield region for alkyl protons.

-

Signal (e): The Aromatic Multiplet (δ ~ 7.45-7.95 ppm, 5H, m) The five protons on the phenyl ring are not chemically equivalent and will present as a complex multiplet in the aromatic region of the spectrum. The two protons ortho to the carbonyl group are the most deshielded due to the anisotropic effect of the C=O bond and will resonate at the lowest field (~7.95 ppm). The three protons meta and para to the carbonyl group will resonate at a slightly higher field (~7.45-7.60 ppm).

The "Why": Causality Behind the Spectral Features

A sophisticated understanding of an NMR spectrum comes not just from assigning peaks, but from comprehending the underlying physical principles that dictate their position, multiplicity, and integration.

Chemical Shift: The Influence of the Electronic Environment

The chemical shift (δ) of a proton is determined by the local magnetic field it experiences, which is a combination of the strong external magnetic field of the NMR spectrometer and weaker, localized fields generated by the electron clouds of the molecule.

-

Inductive Effects: Electronegative atoms like oxygen pull electron density away from neighboring protons, reducing their shielding and shifting their signals downfield (to a higher ppm value). This is clearly observed in the ethyl ester group, where the methylene protons (c, ~4.15 ppm) are significantly downfield from the methyl protons (d, ~1.25 ppm) due to the proximity of the oxygen atom.

-

Anisotropic Effects: The π-electron systems in the phenyl ring and the carbonyl groups create their own local magnetic fields when placed in the external magnetic field. This anisotropy causes protons in certain regions relative to the π-system to be strongly deshielded. This effect is most pronounced for the ortho-protons (e) of the phenyl ketone, which lie in the deshielding cone of the carbonyl group, and for the aromatic protons in general, which are deshielded by the ring current of the benzene ring.

Spin-Spin Coupling: Through-Bond Interactions

Spin-spin coupling, which leads to the splitting of signals into multiplets, occurs between non-equivalent protons on adjacent carbon atoms. The number of peaks in a multiplet is determined by the number of adjacent protons (n) plus one (the n+1 rule). In this compound, this is only observed in the ethyl ester group, where the methylene protons (c) are coupled to the methyl protons (d), resulting in a quartet and a triplet, respectively. The absence of coupling for the gem-dimethyl (a) and methylene (b) protons provides crucial structural confirmation of the quaternary carbon at the 2-position.

Diagram 2: Key Spin-Spin Coupling Pathway

Caption: Visualization of the three-bond coupling in the ethyl group.

Experimental Protocols: A Self-Validating System

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate spectral analysis.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[1]

-

Concentration: For a standard high-resolution NMR instrument, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1] Overly concentrated samples can lead to line broadening and difficulty in shimming the magnetic field.[1]

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.[2]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

The following is a generalized workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

Diagram 3: ¹H NMR Data Acquisition Workflow

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Key Acquisition Parameters

-

Spectral Width: Should be set to encompass all expected proton signals, typically from -1 to 12 ppm for organic molecules.

-

Number of Scans: For a sample of sufficient concentration (5-25 mg), 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for routine qualitative ¹H NMR. For quantitative analysis, a longer delay (5 x T₁) is required to ensure complete relaxation of all protons.

-

Acquisition Time (at): Typically set between 2 to 4 seconds to ensure good digital resolution.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous structural verification. The predicted spectrum reveals five distinct signals, each providing specific information about the molecular architecture. The singlets for the gem-dimethyl and the methylene group protons are particularly diagnostic, confirming the presence of the quaternary carbon center. The characteristic quartet and triplet of the ethyl ester and the downfield multiplet of the aromatic protons complete the spectral signature of the molecule. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by adhering to rigorous experimental protocols, researchers can confidently utilize ¹H NMR spectroscopy for the routine analysis and characterization of this and other related compounds in their scientific endeavors.

References

-

Banfi, D.; Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

University College London. Chemical shifts. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Esters. [Link]

-

PubMed. prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

Sources

A Comprehensive Guide to the ¹³C NMR Analysis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to deliver a comprehensive and actionable resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Structural Significance of this compound

This compound is a β-keto ester derivative with a molecular structure that presents several key features for NMR analysis. Its chemical scaffold, incorporating an ester, a ketone, a quaternary carbon center, and an aromatic ring, makes it an excellent case study for the application of ¹³C NMR spectroscopy in structural elucidation. Understanding the precise chemical environment of each carbon atom is crucial for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations—a cornerstone of drug discovery and development. This guide will dissect the expected ¹³C NMR spectrum of this molecule, providing a rationale for the chemical shift of each carbon and outlining the experimental considerations for acquiring high-quality data.

Theoretical Analysis and Predicted ¹³C NMR Spectrum

The power of ¹³C NMR spectroscopy lies in its ability to provide a unique signal for each chemically non-equivalent carbon atom in a molecule.[1][2] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. Factors such as the hybridization state, the electronegativity of neighboring atoms, and magnetic anisotropy all contribute to the final observed chemical shift.[3][4]

For this compound, we can predict the approximate chemical shifts for its 14 carbon atoms by considering the characteristic ranges for its constituent functional groups.

Molecular Structure and Carbon Numbering

To facilitate the spectral analysis, the carbon atoms of this compound are systematically numbered as follows:

Caption: Numbering scheme for this compound.

Predicted Chemical Shifts

The expected chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift ranges for various functional groups and data from online prediction tools.[5][6][7][8][9][10][11]

| Carbon Number | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in DEPT-135) |

| 1 | Ester Carbonyl (C=O) | 170 - 185 | Quaternary (No signal) |

| 2 | Quaternary Carbon | 45 - 55 | Quaternary (No signal) |

| 3, 3' | Gem-dimethyl (CH₃) | 20 - 30 | Positive |

| 4 | Methylene (CH₂) adjacent to C=O | 40 - 50 | Negative |

| 5 | Ketone Carbonyl (C=O) | 190 - 205 | Quaternary (No signal) |

| 6 | Aromatic Quaternary Carbon | 135 - 140 | Quaternary (No signal) |

| 7, 11 | Aromatic CH (ortho) | 128 - 130 | Positive |

| 8, 10 | Aromatic CH (meta) | 128 - 130 | Positive |

| 9 | Aromatic CH (para) | 132 - 135 | Positive |

| 12 | Ethyl Methylene (O-CH₂) | 60 - 65 | Negative |

| 13 | Ethyl Methyl (CH₃) | 10 - 15 | Positive |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbons (C1 and C5): The two carbonyl carbons are expected to be the most downfield signals in the spectrum. The ketone carbonyl (C5) is typically found in the 190-220 ppm region, while the ester carbonyl (C1) appears slightly more upfield, in the 170-185 ppm range.[5][6][12] This difference is due to the resonance delocalization of the lone pair of electrons on the ester oxygen, which shields the carbonyl carbon to a greater extent.

-

Aromatic Carbons (C6-C11): The carbons of the phenyl ring will resonate in the aromatic region, typically between 120 and 150 ppm.[5][13] The quaternary carbon (C6) directly attached to the carbonyl group will be the most downfield of the aromatic signals due to the electron-withdrawing effect of the ketone. The ortho (C7, C11), meta (C8, C10), and para (C9) carbons will have distinct chemical shifts, although the ortho and meta signals may overlap.

-

Aliphatic Carbons (C2, C3, C4, C12, C13):

-

The quaternary carbon (C2) is situated between the ester carbonyl and a methylene group. Its chemical shift is predicted to be in the 45-55 ppm range. Quaternary carbons often exhibit weaker signals in proton-decoupled ¹³C NMR spectra due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[7][14]

-

The two gem-dimethyl carbons (C3) are chemically equivalent and will therefore produce a single, more intense signal in the 20-30 ppm region.[1][2]

-

The methylene carbon (C4) , being adjacent to the ketone carbonyl, will be deshielded and is expected to appear around 40-50 ppm.

-

The ethyl group carbons will be found at characteristic positions. The methylene carbon (C12) bonded to the electronegative oxygen atom will be significantly downfield, around 60-65 ppm.[5] The terminal methyl carbon (C13) will be the most upfield signal in the spectrum, appearing at approximately 10-15 ppm.[5]

-

Experimental Protocol for ¹³C NMR Acquisition

Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interfering signals.

-

Solvent Selection: A deuterated solvent is used to avoid strong solvent signals in the proton spectrum and to provide a lock signal for the spectrometer. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[15][16] Higher concentrations can reduce the acquisition time but may lead to line broadening.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Spectrometer Parameters

The following is a representative set of parameters for a standard proton-decoupled ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 75 MHz | Higher field strengths provide better signal dispersion and sensitivity. |

| Pulse Sequence | zgpg30 or similar | A standard 30-degree pulse angle is a good compromise between signal intensity and relaxation time. |

| Spectral Width | 0 - 220 ppm | This range covers the expected chemical shifts for all carbons in the molecule.[4] |

| Acquisition Time | 1 - 2 seconds | A longer acquisition time improves digital resolution. |

| Relaxation Delay (d1) | 2 - 5 seconds | A sufficient delay is crucial for the full relaxation of quaternary carbons, ensuring their signals are not attenuated. |

| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans are required to achieve an adequate signal-to-noise ratio.[8][16] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Advanced NMR Techniques: DEPT

To unambiguously assign the signals for the CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.[17][18] The DEPT-135 experiment is particularly informative:

-

CH₃ groups: Appear as positive signals.

-

CH₂ groups: Appear as negative signals.

-

CH groups: Appear as positive signals.

-

Quaternary carbons: Do not appear in the DEPT spectrum.

This technique would allow for the clear differentiation of the gem-dimethyl (C3, positive), methylene (C4, negative), aromatic CH (C7-C11, positive), ethyl methylene (C12, negative), and ethyl methyl (C13, positive) signals.

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion and Outlook

The ¹³C NMR analysis of this compound is a powerful method for its structural verification. By combining theoretical predictions with robust experimental protocols and advanced techniques like DEPT, a complete and unambiguous assignment of all carbon signals can be achieved. This level of detailed structural information is indispensable for quality control in chemical synthesis and for understanding the molecular properties that are critical in the field of drug development. The principles and methodologies outlined in this guide serve as a comprehensive framework for the analysis of this and other complex organic molecules.

References

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

-

CASPRE. 13C NMR Predictor. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

University of California, Davis. 13 Carbon NMR. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

ChemAxon. NMR Predictor. Retrieved from [Link]

-

NMR Wiki. (2010, July 29). Databases. Retrieved from [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylbutane. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

-

University of Cambridge. NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. CASPRE [caspre.ca]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13Carbon NMR [chem.ch.huji.ac.il]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a substituted β-keto ester of significant interest in organic synthesis and drug development. Its molecular architecture, featuring a benzoyl group, a quaternary carbon center, and an ethyl ester, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for the structural confirmation and purity assessment of such molecules. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering field-proven insights into its fragmentation patterns, and best practices for its analysis by both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. Understanding these principles is paramount for researchers in process development, metabolite identification, and quality control.

Predicted Mass Spectrometric Behavior: A Tale of Two Functional Groups

The fragmentation of this compound in a mass spectrometer is dictated by the interplay between its ketone and ester functionalities, as well as the stabilizing influence of the aromatic phenyl group. The ionization method employed will significantly influence the observed fragmentation pathways.

Electron Ionization (EI-MS): Unraveling the Fragmentation Cascade

Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The presence of a stable aromatic ring often ensures the observation of a molecular ion peak, which is a crucial starting point for spectral interpretation.[1] For this compound (molar mass: 234.29 g/mol ), the molecular ion (M•+) is expected at an m/z of 234.

The primary fragmentation mechanisms for ketones and aldehydes are α-cleavage and the McLafferty rearrangement.[2][3] Esters also undergo characteristic α-cleavages and rearrangements.[4][5] In the case of our target molecule, several key fragmentation pathways can be predicted:

-

α-Cleavage adjacent to the Benzoyl Carbonyl: This is often a dominant fragmentation pathway for aromatic ketones. The bond between the carbonyl carbon and the adjacent carbon is cleaved, leading to the formation of a highly stable benzoyl cation.[6]

-

Pathway: M•+ → [C₆H₅CO]⁺ + •CH₂(CH₃)₂CCOOCH₂CH₃

-

Predicted m/z: 105

-

Significance: The benzoyl cation at m/z 105 is a very common and often abundant fragment in the mass spectra of phenyl ketones and is expected to be a major peak. A related structural isomer, ethyl 4-oxo-4-phenylbutanoate, shows its most intense peak at m/z 105 in its GC-MS data.[7]

-

-

Formation of the Phenyl Cation: The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation.

-

Pathway: [C₆H₅CO]⁺ → [C₆H₅]⁺ + CO

-

Predicted m/z: 77

-

Significance: The phenyl cation at m/z 77 is another characteristic fragment for aromatic compounds. The GC-MS data for ethyl 4-oxo-4-phenylbutanoate shows its second most intense peak at m/z 77.[7]

-

-

Cleavage of the Ethyl Group: Loss of the ethyl radical from the ester functionality is a common fragmentation pathway for ethyl esters.

-

Pathway: M•+ → [M - •CH₂CH₃]⁺

-

Predicted m/z: 205

-

-

Cleavage of the Ethoxy Group: Loss of the ethoxy radical is another characteristic fragmentation of ethyl esters.[4]

-

Pathway: M•+ → [M - •OCH₂CH₃]⁺

-

Predicted m/z: 189

-

-

McLafferty-type Rearrangement: The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[8] In this compound, there are no γ-hydrogens with respect to the keto-carbonyl group. However, a McLafferty-type rearrangement involving the ester carbonyl is possible, leading to the loss of a neutral ethene molecule.

-

Pathway: M•+ → [M - C₂H₄]•+

-

Predicted m/z: 206

-

It is important to note that some β-keto esters can be thermally labile and may undergo decomposition in the hot injector of a gas chromatograph, which could lead to the formation of phenylacetone (P2P) as a significant artifact.[9] This possibility should be considered when interpreting GC-MS data.

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation patterns under Electron Ionization, the following diagrams were generated using the DOT language.

Caption: Primary α-cleavage leading to the benzoyl cation and subsequent loss of CO.

Caption: Characteristic cleavages of the ethyl ester group.

Predicted Quantitative Data Summary

The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound.

| Predicted Ion | m/z | Proposed Structure | Fragmentation Pathway |

| Molecular Ion (M•+) | 234 | [C₁₄H₁₈O₃]•+ | - |

| [M - •CH₂CH₃]⁺ | 205 | [C₁₂H₁₃O₃]⁺ | Loss of ethyl radical |

| [M - •OCH₂CH₃]⁺ | 189 | [C₁₂H₁₃O₂]⁺ | Loss of ethoxy radical |

| Benzoyl cation | 105 | [C₆H₅CO]⁺ | α-cleavage |

| Phenyl cation | 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

Electrospray Ionization (ESI-MS): A Gentler Approach

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in positive ion mode.[10] This method is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. For this compound, the expected ions in positive mode ESI-MS would be:

-

[M+H]⁺: m/z 235.13

-

[M+Na]⁺: m/z 257.11

-

[M+K]⁺: m/z 273.08

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) can be employed to induce fragmentation and gain further structural information. The fragmentation of the even-electron [M+H]⁺ ion will differ from the radical cation generated in EI. Common fragmentation pathways in ESI-MS/MS include the loss of neutral molecules.[11] For the [M+H]⁺ of this compound, likely neutral losses include:

-

Loss of ethanol (C₂H₅OH): [M+H - C₂H₅OH]⁺ at m/z 189.09

-

Loss of water (H₂O): [M+H - H₂O]⁺ at m/z 217.12

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of this compound by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of the volatile and thermally stable compound.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is a suitable choice for its robustness and efficiency in separating aromatic compounds.[12] (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C (A lower temperature, e.g., 200 °C, may be trialed to minimize potential thermal decomposition).[9]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[12]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is ideal for confirming the molecular weight and for analyzing samples that may be thermally labile.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile).

-

Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

-

LC-MS System and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start at 30% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Mass Range: m/z 100-500.

-

Conclusion: A Roadmap for Confident Analysis

This technical guide has provided a detailed theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding the predictable fragmentation patterns under both EI and ESI conditions, researchers can confidently interpret mass spectra to confirm the identity and purity of this important compound. The provided experimental protocols offer robust starting points for method development, ensuring reliable and reproducible results. As with any analytical endeavor, empirical data should always be the final arbiter, and the principles outlined herein will serve as an invaluable guide in that process.

References

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Bowie, J. H., et al. (1966). Mass Spectra of β-Keto Esters. Australian Journal of Chemistry, 19(9), 1619-1627. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Chen, J., Green, K. B., & Nichols, K. K. (2015). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Lipids, 50(8), 821–836. [Link]

-

PubChem. Ethyl 4-phenylbutanoate. National Center for Biotechnology Information. [Link]

-

Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(11), 1495–1506. [Link]

-

Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105643-105677. [Link]

-

O'Brien, A. M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Methods and Protocols, 5(6), 92. [Link]

-

Kuwayama, K., et al. (2020). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 12(10), 1464-1472. [Link]

-

The Organic Chemistry Tutor. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

-

PubChem. Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

All about chemistry. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

- Krupakar, P., & Sivasankar, B. (n.d.). McLafferty Rearrangement. SSN College of Engineering.

-

Kertesz, V., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a molecule of interest in organic synthesis and potentially in drug discovery pathways. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this β-keto ester, grounded in the principles of vibrational spectroscopy.

Introduction: The Molecular Blueprint in Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies, resulting in a unique spectral fingerprint. This fingerprint provides invaluable information about the functional groups present in the molecule.

This compound is a β-keto ester, a class of compounds known for their utility in synthetic chemistry.[2] Its structure comprises several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a ketone, an ester, an aromatic (phenyl) ring, and a gem-dimethyl group. Understanding the IR spectrum of this molecule is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Figure 1: Structure of this compound.

Predicted Infrared Absorption Bands

The IR spectrum of this compound is dominated by the absorptions of its carbonyl groups and the phenyl ring. The presence of two carbonyl functionalities, a ketone and an ester, in proximity leads to interesting spectral features.

Carbonyl (C=O) Stretching Vibrations

The most prominent features in the IR spectrum will be the strong absorption bands arising from the stretching vibrations of the two carbonyl groups.[3][4]

-

Ester C=O Stretch: Aliphatic esters typically show a strong C=O stretching band in the region of 1750-1735 cm⁻¹. The exact position can be influenced by the electronic environment.

-

Ketone C=O Stretch: The ketone carbonyl group is conjugated with the phenyl ring. This conjugation delocalizes the π-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency.[5][6] Aromatic ketones typically absorb in the range of 1685-1666 cm⁻¹.[5]

For β-keto esters, it is common to observe a doublet or a broadened band for the C=O stretches due to the presence of two distinct carbonyl environments.[7] Therefore, we can anticipate two strong absorption bands in the region of 1750-1735 cm⁻¹ (ester) and 1690-1665 cm⁻¹ (conjugated ketone).

C-O Stretching Vibrations

The ester functional group also exhibits characteristic C-O stretching vibrations, which are typically strong and appear in the fingerprint region of the spectrum. Two distinct C-O stretches are expected:

-

C(=O)-O Stretch: This vibration usually appears in the 1300-1150 cm⁻¹ range.

-

O-C (Alkyl) Stretch: This band is typically found between 1150-1000 cm⁻¹ .

Aromatic Ring Vibrations

The phenyl group gives rise to several characteristic absorption bands:

-

Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[8]

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring result in a series of medium to weak intensity bands in the 1600-1450 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the C-H bonds on the aromatic ring. The exact position can provide information about the substitution pattern of the ring.

Aliphatic C-H Vibrations

The ethyl and gem-dimethyl groups will produce characteristic aliphatic C-H stretching and bending vibrations:

-

C-H Stretch: These absorptions are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.

-

C-H Bending: Methyl (CH₃) and methylene (CH₂) bending vibrations will appear in the 1470-1365 cm⁻¹ region. The gem-dimethyl group may show a characteristic doublet in the C-H bending region.

Summary of Expected Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |

| 2980 - 2850 | Aliphatic C-H | Stretch | Medium |

| 1750 - 1735 | Ester C=O | Stretch | Strong |

| 1690 - 1665 | Ketone C=O (conjugated) | Stretch | Strong |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Weak |

| 1470 - 1365 | Aliphatic C-H | Bend | Medium |

| 1300 - 1150 | Ester C(=O)-O | Stretch | Strong |

| 1150 - 1000 | Ester O-C (Alkyl) | Stretch | Strong |

| 900 - 675 | Aromatic C-H | Out-of-plane Bend | Strong |

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, the following protocol is recommended.

Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed.

Sample Preparation

As this compound is likely a liquid or a low-melting solid at room temperature, the following sample preparation methods are suitable:

-

Neat Liquid (Salt Plates):

-

Place a small drop of the sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the sample into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of the sample directly onto the crystal.

-

Acquire the spectrum. This method is often preferred for its simplicity and minimal sample requirement.

-

Data Acquisition

-

Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric water and carbon dioxide absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Data Processing: The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 2: Experimental workflow for obtaining the IR spectrum.

Spectral Interpretation and Validation

A systematic approach to interpreting the obtained spectrum is crucial for accurate compound identification.

-

Identify the Carbonyl Region (1800-1650 cm⁻¹): Look for the two strong C=O stretching bands. Their positions will confirm the presence of both the ester and the conjugated ketone. The relative intensities can sometimes provide insights into the conformational preferences of the molecule.

-

Analyze the C-H Stretching Region (3100-2800 cm⁻¹): The presence of peaks both above and below 3000 cm⁻¹ is a strong indicator of both aromatic and aliphatic C-H bonds.

-

Examine the Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, including the C-O stretches of the ester, the C-H bending vibrations, and the aromatic C-H out-of-plane bends. While complex, the strong C-O stretches should be identifiable.

The combination of these characteristic absorption bands provides a self-validating system for the identification of this compound. The absence of any of these key bands would suggest an impurity or an incorrect structure.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently identify this molecule, assess its purity, and monitor its chemical behavior. The key spectral features to look for are the distinct ester and conjugated ketone carbonyl stretches, the aromatic and aliphatic C-H stretches, and the strong C-O stretches in the fingerprint region. This guide provides a solid foundation for the application of IR spectroscopy in the study of this and related β-keto esters.

References

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Available at: [Link]

-

Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. Available at: [Link]

-

Organic Spectroscopy International. (2015). Ester infrared spectra. Available at: [Link]

-

Oregon State University. (2018). The C=O Stretch. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]

-

Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Available at: [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]

-

National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C=O Stretch [sites.science.oregonstate.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

A Note on Data Availability: Information on Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is limited in publicly available scientific literature and databases. While its chemical identity is established, comprehensive, experimentally verified data on its physical properties are scarce. This guide provides the confirmed structural and safety information and outlines a plausible synthetic pathway. For comparative context, the well-documented properties of its structural analog, Ethyl 2-oxo-4-phenylbutyrate, are also presented.

Compound Identification and Safety Profile

This compound is a keto-ester derivative. The core structure consists of a butyrate backbone with a phenyl group attached to the gamma-carbon and a ketone at that same position. The ethyl ester functionality is at the other end of the four-carbon chain, and critically, two methyl groups are substituted at the alpha-position (carbon-2).

| Identifier | Value | Source |

| CAS Number | 594815-53-9 | Matrix Scientific |

| Molecular Formula | C₁₄H₁₈O₃ | Matrix Scientific |

| Molecular Weight | 234.30 g/mol | Matrix Scientific |

| Hazard Classification | Irritant | Matrix Scientific |

Synthetic Pathway: A Mechanistic Approach

While specific industrial synthesis routes for this compound are not widely published, a logical and established method for its preparation is through a Michael Addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a stabilized enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

For the synthesis of this compound, the key precursors would be:

-

Michael Donor: The enolate of Ethyl isobutyrate . The two α-hydrogens in ethyl acetate are replaced by methyl groups, which will become the gem-dimethyl group in the final product.

-

Michael Acceptor: Benzalacetone (4-phenyl-3-buten-2-one), which provides the phenyl-substituted keto-propylidene fragment.

Conceptual Experimental Protocol: Michael Addition

The following protocol is a conceptualization of a standard base-catalyzed Michael addition adapted for this specific synthesis.

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), is used to deprotonate ethyl isobutyrate, forming a stable enolate. The reaction is typically performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.

-

Conjugate Addition: A solution of benzalacetone in the same anhydrous solvent is added slowly (dropwise) to the enolate solution. The enolate attacks the β-carbon of the unsaturated system of benzalacetone. This step is the core of the Michael addition.

-

Reaction Quench: After the reaction has proceeded for a sufficient time (monitored by techniques like Thin Layer Chromatography, TLC), it is quenched by the addition of a proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate enolate formed after the addition, yielding the final neutral product.

-

Work-up and Isolation: The reaction mixture is transferred to a separatory funnel for liquid-liquid extraction. An organic solvent like ethyl acetate is used to extract the product from the aqueous layer. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product would likely be an oil. Purification can be achieved through vacuum distillation or silica gel column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound via Michael Addition.

Physical Properties: A Comparative Analysis

As previously noted, specific, experimentally determined physical properties for this compound are not readily found in the literature. However, we can infer expected characteristics by examining its close structural analog, Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2), which lacks the gem-dimethyl group at the C2 position.

Properties of the Structural Analog: Ethyl 2-oxo-4-phenylbutyrate

| Property | Value | Source |

| CAS Number | 64920-29-2 | ChemicalBook[1] |

| Appearance | Pale yellow or colorless oily liquid | ChemicalBook[1], Guidechem[2] |

| Boiling Point | 132 °C at 2 mmHg | ChemicalBook[1] |

| 309 °C at 760 mmHg | Guidechem[2] | |

| Density | 1.091 g/mL at 25 °C | ChemicalBook[1] |

| Refractive Index | n20/D 1.504 | ChemicalBook[1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Low solubility in water. | ChemicalBook[1], Guidechem[2] |

| Storage | Sealed in a dry place at room temperature. | ChemicalBook[1] |

Expected Influence of the Gem-Dimethyl Group

The addition of the two methyl groups at the C2 position in This compound would be expected to influence its physical properties in several ways compared to its analog:

-

Boiling Point: The molecular weight is higher (234.30 vs. 206.24 g/mol ), which would typically increase the boiling point due to stronger van der Waals forces. However, the increased steric bulk from the gem-dimethyl group might disrupt intermolecular packing and slightly counteract this effect. Overall, a slightly higher boiling point under vacuum is anticipated.

-

Melting Point: If the compound were a solid, the gem-dimethyl group could inhibit efficient crystal lattice packing, potentially leading to a lower melting point compared to a less branched isomer. However, as it is likely an oil like its analog, this is less relevant.

-

Density: The addition of two methyl groups (CH₂) increases the molecular volume. This would likely result in a slightly lower density compared to the analog, assuming the increase in volume outweighs the increase in mass on a per-unit-volume basis.

-

Solubility: The molecule becomes more nonpolar and lipophilic with the addition of the two methyl groups. Therefore, its solubility in nonpolar organic solvents would be expected to increase, while its already low solubility in water would decrease further.

Conclusion

This compound is a specialty chemical with established structural identifiers but a lack of comprehensive physical property data in the public domain. For researchers and drug development professionals, understanding its likely synthetic origin via a Michael addition provides crucial context for its preparation and potential impurity profile. While awaiting experimental characterization, the physical properties of its close analog, Ethyl 2-oxo-4-phenylbutyrate, serve as the best available reference for estimating its characteristics, bearing in mind the predictable physicochemical effects of the gem-dimethyl substitution.

References

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-oxo-4-phenylbutyrate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-oxo-4-phenylbutyrate, a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] We will delve into the physicochemical properties that govern its solubility, present available qualitative data, outline a robust experimental protocol for quantitative determination, and explore theoretical models for solubility prediction. The causality behind experimental design and the practical implications for pharmaceutical process chemistry are emphasized throughout to provide actionable insights for laboratory and scale-up operations.

Note on Nomenclature: The compound "Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate" as specified in the query is not widely documented in scientific literature. This guide will focus on the structurally related and industrially significant compound, Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2) , which is a critical precursor for ACE inhibitors like benazepril and lisinopril.[3] The principles and methodologies discussed herein are broadly applicable to related keto-esters.

The Critical Role of Solubility in Pharmaceutical Synthesis

Understanding and controlling solubility is not merely an academic exercise; it is fundamental to the success of pharmaceutical manufacturing. For an intermediate like Ethyl 2-oxo-4-phenylbutyrate (EOPB), solubility data directly impacts several critical stages of development:[4]

-

Reaction Kinetics & Yield: The choice of solvent dictates whether reactants are in the same phase, influencing reaction rates and overall yield. EOPB synthesis, for instance, may involve Grignard reactions where solvent choice is paramount.[3]

-

Purification & Crystallization: The cornerstone of obtaining high-purity intermediates is selective crystallization. This requires precise knowledge of solubility in various solvent and anti-solvent systems across a range of temperatures.

-